molecular formula C12H18ClN B2906094 6,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride CAS No. 1553078-88-8

6,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B2906094
CAS No.: 1553078-88-8
M. Wt: 211.73
InChI Key: GIHBECBVDFPQIZ-UHFFFAOYSA-N
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Description

6,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a ketone or aldehyde, followed by cyclization using a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzazepine derivatives.

Scientific Research Applications

6,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including its effects on enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-tetrahydro-1H-3-benzazepine
  • Dimethyl 4-cyano-2,3,6,7-tetrahydro-1H-3-benzazonine-5,6-dicarboxylate

Uniqueness

6,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications in research and industry.

Properties

IUPAC Name

6,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-6-10(2)12-4-3-5-13-8-11(12)7-9;/h6-7,13H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHBECBVDFPQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCNCC2=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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